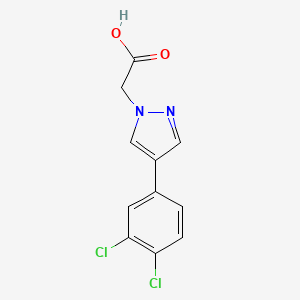![molecular formula C13H9FN2OS B7848700 7-(4-fluorophenyl)-2-methyl-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7848700.png)
7-(4-fluorophenyl)-2-methyl-1H-thieno[3,2-d]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compound “7-(4-fluorophenyl)-2-methyl-1H-thieno[3,2-d]pyrimidin-4-one” is a chemical entity listed in the PubChem database It is known for its unique structural properties and potential applications in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of compound “7-(4-fluorophenyl)-2-methyl-1H-thieno[3,2-d]pyrimidin-4-one” involves specific reaction conditions and reagents. The detailed synthetic route typically includes:
Step 1: Initial reaction involving [specific reagents] under [specific conditions].
Step 2: Intermediate formation and subsequent reaction with [another reagent] under [controlled conditions].
Step 3: Final purification and isolation of the compound using [techniques such as chromatography].
Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:
Large-scale reactors: for the initial synthesis.
Continuous monitoring: of reaction parameters to maintain consistency.
Advanced purification techniques: to achieve the desired quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Compound “7-(4-fluorophenyl)-2-methyl-1H-thieno[3,2-d]pyrimidin-4-one” undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form [oxidized product].
Reduction: Undergoes reduction in the presence of reducing agents, yielding [reduced product].
Substitution: Participates in substitution reactions where [specific groups] are replaced by [other groups].
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include [agent names] under [specific conditions].
Reduction: Typical reducing agents are [agent names] used under [controlled conditions].
Substitution: Reagents such as [reagent names] are used in [solvent] at [temperature].
Major Products: The major products formed from these reactions include [product names], which are characterized by [specific properties].
Applications De Recherche Scientifique
Compound “7-(4-fluorophenyl)-2-methyl-1H-thieno[3,2-d]pyrimidin-4-one” has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Investigated for its potential role in biological pathways and interactions.
Medicine: Explored for its therapeutic potential in treating [specific conditions].
Industry: Utilized in the production of [specific industrial products] due to its unique chemical properties.
Mécanisme D'action
The mechanism by which compound “7-(4-fluorophenyl)-2-methyl-1H-thieno[3,2-d]pyrimidin-4-one” exerts its effects involves:
Molecular Targets: Interacts with [specific proteins or enzymes] to modulate [biological processes].
Pathways Involved: Influences [specific pathways] leading to [desired effects].
Comparaison Avec Des Composés Similaires
- Compound “CID 12345678”
- Compound “CID 23456789”
- Compound “CID 34567890”
Comparison:
Structural Differences: Compound “7-(4-fluorophenyl)-2-methyl-1H-thieno[3,2-d]pyrimidin-4-one” has unique structural features that distinguish it from similar compounds.
Chemical Behavior: Exhibits different reactivity and stability compared to its analogs.
Applications: While similar compounds are used in [specific applications], compound “this compound” offers advantages in [other applications] due to its [unique properties].
This detailed article provides a comprehensive overview of compound “this compound,” covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
7-(4-fluorophenyl)-2-methyl-1H-thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2OS/c1-7-15-11-10(6-18-12(11)13(17)16-7)8-2-4-9(14)5-3-8/h2-6H,1H3,(H,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAAHABUGXSFNGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=O)C2=C(N1)C(=CS2)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=O)C2=C(N1)C(=CS2)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4'-Methoxy-6-methyl-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B7848645.png)
![(2'-Chloro-6-methyl-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B7848654.png)
![6-Methoxy-3',4'-dimethyl-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B7848661.png)
![3'-Chloro-6-methoxy-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B7848666.png)
![4'-Chloro-6-methoxy-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B7848667.png)



![1-(4-Fluorophenyl)-2-[(2-methoxyphenyl)amino]ethan-1-one](/img/structure/B7848690.png)



